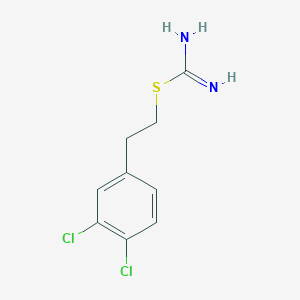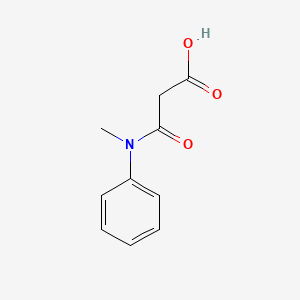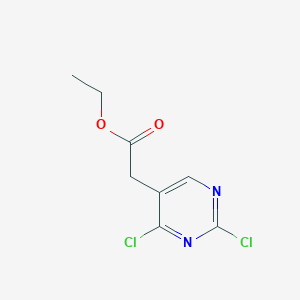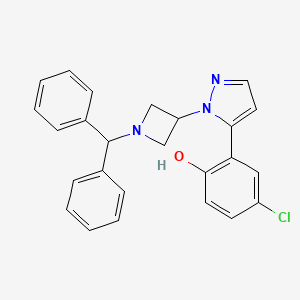
2-(1-(1-Benzhydrylazetidin-3-yl)-1H-pyrazol-5-yl)-4-chlorophenol
Descripción general
Descripción
The compound “2-(1-(1-Benzhydrylazetidin-3-yl)-1H-pyrazol-5-yl)-4-chlorophenol” is a complex organic molecule. It contains several functional groups, including an azetidine ring, a pyrazole ring, and a phenol group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring with one nitrogen atom, which can introduce strain into the molecule and affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the phenol group could undergo reactions such as oxidation or substitution, and the azetidine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar phenol group could increase its solubility in water, while the presence of multiple rings could increase its molecular weight .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1235406-99-1 |
|---|---|
Nombre del producto |
2-(1-(1-Benzhydrylazetidin-3-yl)-1H-pyrazol-5-yl)-4-chlorophenol |
Fórmula molecular |
C25H22ClN3O |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
2-[2-(1-benzhydrylazetidin-3-yl)pyrazol-3-yl]-4-chlorophenol |
InChI |
InChI=1S/C25H22ClN3O/c26-20-11-12-24(30)22(15-20)23-13-14-27-29(23)21-16-28(17-21)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,21,25,30H,16-17H2 |
Clave InChI |
MAOKFVDWJYFJAC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=CC=N4)C5=C(C=CC(=C5)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


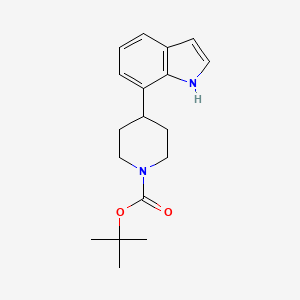
![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)
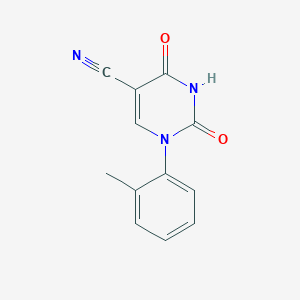
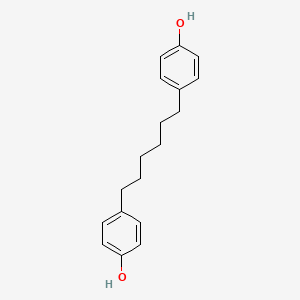
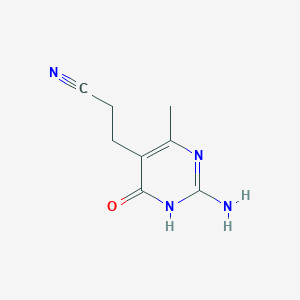
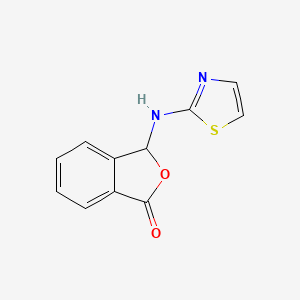

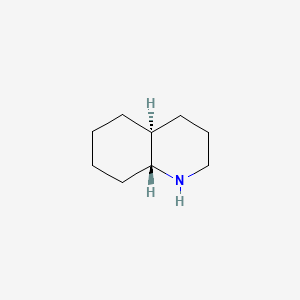
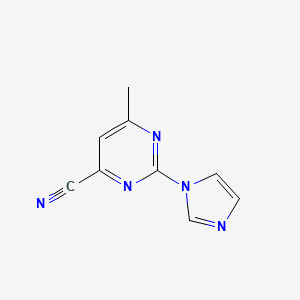
![2-amino-9-(6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)
